2-Hydroxy-1-(4-nitrophenyl)ethanone, also known as 4-nitroacetophenone, is an organic compound with the molecular formula and a molecular weight of 181.15 g/mol. This compound features a hydroxyl group and a nitro group attached to a phenyl ring, specifically at the para position relative to each other. The structural arrangement leads to unique chemical and biological properties, making it a subject of interest in both synthetic chemistry and medicinal applications. Its planar structure is stabilized by intramolecular hydrogen bonding, which significantly influences its reactivity and interactions with biological targets .
The biological activity of 2-hydroxy-1-(4-nitrophenyl)ethanone has been investigated for its potential pharmacological properties. Its nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The hydroxyl group allows for hydrogen bonding interactions with proteins, influencing their activity and function. Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and anticancer activities, although further research is needed to elucidate specific mechanisms of action.
Several synthesis methods have been developed for 2-hydroxy-1-(4-nitrophenyl)ethanone:
2-Hydroxy-1-(4-nitrophenyl)ethanone finds applications in various fields:
Interaction studies indicate that 2-hydroxy-1-(4-nitrophenyl)ethanone can form stable complexes with metal ions due to its chelating properties. The presence of both hydroxyl and carbonyl groups allows it to donate electrons effectively to metal centers, which is crucial for applications in catalysis and material development. Additionally, its ability to engage in hydrogen bonding enhances its solubility and interaction profile with biological targets .
Several compounds share structural similarities with 2-hydroxy-1-(4-nitrophenyl)ethanone. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Hydroxy-1-(3-nitrophenyl)ethanone | Nitro group at meta position | Different reactivity due to nitro positioning |
| 2-Hydroxy-1-(2-nitrophenyl)ethanone | Nitro group at ortho position | Increased steric hindrance affecting reactivity |
| 3-Nitroacetophenone | Lacks hydroxyl group | No hydrogen bonding capability |
| 4-Hydroxy-3-nitroacetophenone | Hydroxyl group at meta position but different nitro placement | Different electronic effects due to positioning |
The unique arrangement of functional groups in 2-hydroxy-1-(4-nitrophenyl)ethanone allows it to exhibit distinct chemical behaviors compared to its ortho and meta analogs. This positioning influences its reactivity patterns and potential applications in medicinal chemistry and materials science .
2-Hydroxy-1-(4-nitrophenyl)ethanone is definitively characterized by its unique molecular composition and structural arrangement. The compound possesses the molecular formula Carbon-8 Hydrogen-7 Nitrogen-1 Oxygen-4, corresponding to a molecular weight of 181.15 grams per mole. The Chemical Abstracts Service registry number 64611-67-2 serves as the universal identifier for this compound in chemical databases and literature.
The International Union of Pure and Applied Chemistry systematic name for this compound is 2-hydroxy-1-(4-nitrophenyl)ethanone, which accurately describes the structural features and functional group positioning. Alternative nomenclature includes the synonymous designation "Ethanone, 2-hydroxy-1-(4-nitrophenyl)-" and the descriptor "2-hydroxy-4'-nitroacetophenone".
The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as "O=C(CO)C1=CC=C(N+[O-])C=C1", while the International Chemical Identifier string is documented as "InChI=1S/C8H7NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,10H,5H2". These standardized representations facilitate precise identification and computational analysis of the compound's structure.
The development and characterization of 2-hydroxy-1-(4-nitrophenyl)ethanone is intrinsically linked to the broader historical evolution of nitro-aromatic chemistry and alpha-hydroxy ketone synthesis. The foundational understanding of such compounds emerged from the pioneering work in aromatic nitration reactions and subsequent functional group modifications.
The Henry reaction, discovered in 1895 by Belgian chemist Louis Henry, established crucial synthetic pathways for nitro-containing organic compounds, including precursors to compounds like 2-hydroxy-1-(4-nitrophenyl)ethanone. This reaction involves the combination of nitroalkanes with aldehydes or ketones in the presence of a base to form beta-nitro alcohols, which can subsequently undergo various transformations to yield alpha-hydroxy ketones.
Modern synthetic approaches to 2-hydroxy-1-(4-nitrophenyl)ethanone have evolved to include more sophisticated methodologies. Research documented in recent patent literature describes innovative preparation methods utilizing metal salt catalysts and carboxylic acid solvents for the synthesis of related nitro-substituted hydroxy acetophenones. These developments represent significant advances in green chemistry approaches, utilizing environmentally benign conditions and improved yields compared to traditional nitration methods.
2-Hydroxy-1-(4-nitrophenyl)ethanone belongs to the well-defined chemical family of alpha-hydroxy ketones, also known as acyloins. These compounds are characterized by the general structural formula R-C(=O)-CH(OH)-R', where a hydroxyl group is positioned on the alpha carbon relative to the ketone functionality. The term "acyloin" derives from the fact that these compounds are formally derived from reductive coupling of carboxylic acyl groups.
Alpha-hydroxy ketones are distinguished from their beta-hydroxy ketone counterparts by the specific positioning of the hydroxyl group. While beta-hydroxy ketones, exemplified by aldol products, have the general structure R-C(=O)-CH₂-CH(OH)-R', alpha-hydroxy ketones maintain the hydroxyl group immediately adjacent to the carbonyl carbon. This structural distinction confers unique chemical reactivity patterns and synthetic utility.
The formation of alpha-hydroxy ketones commonly occurs through several well-established synthetic pathways. These include condensation or reductive coupling of two carbonyl compounds, oxidation of ketones, and specialized reactions involving nitroalkanes and carbonyl compounds. The simplest member of this family is hydroxyacetone, which serves as a model compound for understanding the fundamental chemical behavior of alpha-hydroxy ketones.
A defining characteristic of alpha-hydroxy ketones is their ability to provide positive results in the Fehling's test when the alcohol component is primary. This analytical property stems from the presence of the alpha-hydroxy functionality, which can undergo oxidation under the alkaline conditions of the Fehling's reagent. This reactivity pattern is particularly relevant for 2-hydroxy-1-(4-nitrophenyl)ethanone, which contains a primary hydroxyl group adjacent to the ketone functionality.
2-Hydroxy-1-(4-nitrophenyl)ethanone holds considerable importance in organic synthetic chemistry due to its unique combination of functional groups and the resulting chemical reactivity patterns. The compound serves as both a synthetic target and a versatile intermediate in the preparation of more complex molecular structures.
The presence of the nitro group in the para position relative to the ketone functionality significantly influences the electronic properties of the aromatic ring system. This electron-withdrawing effect enhances the electrophilic character of the carbonyl carbon, making the compound particularly reactive toward nucleophilic attack. Additionally, the nitro group provides opportunities for further chemical transformations, including reduction to amino groups or participation in specialized coupling reactions.
The hydroxyl group adjacent to the ketone creates opportunities for chelation with metal centers, making 2-hydroxy-1-(4-nitrophenyl)ethanone valuable in coordination chemistry and catalysis applications. The ability to form stable metal complexes through bidentate coordination involving both the hydroxyl oxygen and the ketone oxygen atoms has been documented in various research applications.
Recent synthetic methodologies have demonstrated the compound's utility in green chemistry approaches. Patent literature describes innovative synthetic routes that utilize the compound's structural features for directed hydroxylation reactions, employing metal salt catalysts and environmentally benign solvents. These developments represent significant advances in sustainable synthetic chemistry, offering improved yields and reduced environmental impact compared to traditional synthetic approaches.
The compound's role as a synthetic intermediate extends to the preparation of pharmaceutical intermediates and fine chemicals. Research has indicated potential applications in the synthesis of bioactive compounds, although specific therapeutic applications require further investigation. The structural framework provided by 2-hydroxy-1-(4-nitrophenyl)ethanone offers multiple sites for chemical modification, enabling the development of diverse molecular libraries for medicinal chemistry applications.
Industrial applications of 2-hydroxy-1-(4-nitrophenyl)ethanone include its use in the synthesis of specialty chemicals and advanced materials. The compound's ability to undergo various chemical transformations, including cyclization reactions, oxidation, and reduction, makes it a valuable building block in the preparation of complex organic molecules with tailored properties.